molecular formula C11H14N2O2S B1520338 3-Amino-4-(thiomorpholin-4-yl)benzoic acid CAS No. 1184536-64-8

3-Amino-4-(thiomorpholin-4-yl)benzoic acid

Cat. No. B1520338
CAS RN: 1184536-64-8
M. Wt: 238.31 g/mol
InChI Key: ZOOQJYLCJLIEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(thiomorpholin-4-yl)benzoic acid is a chemical compound with the molecular formula C11H14N2O2S and a molecular weight of 238.31 . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC name of this compound is 3-amino-4-(4-thiomorpholinyl)benzoic acid . The InChI code is 1S/C11H14N2O2S/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) .


Physical And Chemical Properties Analysis

3-Amino-4-(thiomorpholin-4-yl)benzoic acid is a powder . It has a molecular weight of 238.31 .

Scientific Research Applications

Intramolecular [3 + 2]-Cycloadditions of Azomethine Ylides

This application involves the use of azomethine ylides derived from secondary amines in the presence of benzoic acid catalysts. The process enables highly diastereoselective intramolecular [3 + 2]-cycloadditions to form polycyclic amines, with thiomorpholine being one of the substrates that undergo this reaction at elevated temperatures. This method is significant for the synthesis of complex amine structures with potential applications in drug discovery and development (Mantelingu, Lin, & Seidel, 2014).

Synthesis of Heterocyclic Derivatives

Another application involves the reaction of 3-aryl-2-bromopropanoic acid esters with compounds like o-phenylenediamine and 2-sulfanylaniline, leading to the synthesis of various heterocyclic derivatives including quinoxaline, 1,4-thiazine, and thiomorpholine derivatives. This process highlights the versatility of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid derivatives in synthesizing a wide range of heterocyclic compounds with potential uses in pharmaceuticals and agrochemicals (Pokhodylo, Martyak, Rogovyk, Matiychuk, & Obushak, 2021).

Serendipitous Synthesis of Cross-Conjugated Dienes

Research has also explored the cascade deconstructive esterification of thiomorpholinone-tethered alkenoic acids to synthesize 1,1-disubstituted amino-1,3-dienes. This method demonstrates a novel approach for the expedient construction and modification of heterocycles, with potential applications in medicinal chemistry for the development of new therapeutic agents (Farah, Garcia, Borg, & Beng, 2023).

Biosynthesis of 3-amino-benzoic acid in Escherichia coli

A microbial biosynthetic system for de novo production of 3-amino-benzoic acid (3AB) from glucose has been developed using Escherichia coli. This application demonstrates the potential of microbial biosynthesis in producing key chemical building blocks for industrial and pharmaceutical use, showcasing an innovative approach to sustainable chemical synthesis (Zhang & Stephanopoulos, 2016).

properties

IUPAC Name

3-amino-4-thiomorpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOQJYLCJLIEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=C(C=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(thiomorpholin-4-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-(thiomorpholin-4-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-4-(thiomorpholin-4-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-Amino-4-(thiomorpholin-4-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-Amino-4-(thiomorpholin-4-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-Amino-4-(thiomorpholin-4-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-Amino-4-(thiomorpholin-4-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.